4-[[4-(Octyloxy)phenyl]ethynyl]pyridine

Hydrogen-Bonded Liquid Crystals Supramolecular Mesogens Single-Crystal X-Ray Diffraction

4-[[4-(Octyloxy)phenyl]ethynyl]pyridine (CAS 501909-66-6) is an N-heterotolan (pyridylphenylacetylene) liquid crystal precursor with the molecular formula C₂₁H₂₅NO and a molecular weight of 307.4 g/mol. Its structure comprises a 4-pyridyl terminal group connected via an ethynyl (–C≡C–) bridge to a 4-octyloxyphenyl moiety, conferring a rigid, π-conjugated calamitic core with a flexible C8 alkoxy tail.

Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
CAS No. 501909-66-6
Cat. No. B12593848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[4-(Octyloxy)phenyl]ethynyl]pyridine
CAS501909-66-6
Molecular FormulaC21H25NO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=NC=C2
InChIInChI=1S/C21H25NO/c1-2-3-4-5-6-7-18-23-21-12-10-19(11-13-21)8-9-20-14-16-22-17-15-20/h10-17H,2-7,18H2,1H3
InChIKeyNTVGLZQPZPDYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[4-(Octyloxy)phenyl]ethynyl]pyridine (CAS 501909-66-6): Procurement-Relevant Structural and Application Profile


4-[[4-(Octyloxy)phenyl]ethynyl]pyridine (CAS 501909-66-6) is an N-heterotolan (pyridylphenylacetylene) liquid crystal precursor with the molecular formula C₂₁H₂₅NO and a molecular weight of 307.4 g/mol . Its structure comprises a 4-pyridyl terminal group connected via an ethynyl (–C≡C–) bridge to a 4-octyloxyphenyl moiety, conferring a rigid, π-conjugated calamitic core with a flexible C8 alkoxy tail [1]. The compound is primarily employed as a proton-acceptor building block in hydrogen-bonded supramolecular liquid crystals when paired with 4-alkoxybenzoic acids, and has been incorporated into patent-protected display device formulations exploiting the Kerr effect [2][3].

Why Generic Substitution Fails for 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine in Liquid Crystal Research and Electro-Optic Device Procurement


The pronounced mesogenic and electro-optic behaviour of 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine depends critically on three inseparable structural features: (i) the 4-pyridyl nitrogen, which serves as a hydrogen-bond acceptor [1]; (ii) the ethynyl bridge, which enforces molecular linearity and extends π-conjugation to enhance birefringence relative to olefinic analogs [2]; and (iii) the octyloxy chain length, which modulates melting point, mesophase stability, and solubility in host mixtures [3]. Replacing any one of these elements—for instance, substituting the ethynyl linkage with an ethenyl group or altering the alkoxy chain length—has been shown to alter phase transition temperatures and eliminate the nematic phase window required for device operation. The quantitative evidence below demonstrates that casual interchange with in-class analogs is not scientifically defensible.

Quantitative Differentiation Evidence for 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine Against Closest Analogs


Hydrogen-Bonded Complex Formation: Single-Crystal X-Ray Structure Confirmation of the 1:1 Complex with 4-Hexyloxybenzoic Acid vs. Non-Pyridyl Acetylene Donors

A single-crystal X-ray diffraction study of the 1:1 hydrogen-bonded complex formed between 4-hexyloxybenzoic acid and 4-octyloxylphenylethynylpyridine (the target compound) confirmed a triclinic P-1 space group with unit cell parameters a = 8.879(2) Å, b = 10.137(2) Å, c = 17.629(4) Å, α = 104.16(3)°, β = 95.47(3)°, γ = 101.48(3)°, V = 1490.3(6) ų, Z = 2, and a final R₁ = 0.0435 [1]. This level of structural resolution is only achievable because the pyridyl nitrogen acts as a strong, directional hydrogen-bond acceptor. Non-pyridyl acetylene analogs (e.g., 4-(octyloxy)phenylacetylene) lack this acceptor site and do not form comparable discrete 1:1 mesogenic complexes.

Hydrogen-Bonded Liquid Crystals Supramolecular Mesogens Single-Crystal X-Ray Diffraction

Electro-Optic Kerr Constant in Display-Grade Mixtures: The 4-Hexyloxybenzoic Acid:4-(4-Octyloxyphenylethynyl)pyridine Complex vs. Conventional Cyano-Biphenyl Formulations

In U.S. Patent US20050041196A1, Sharp KK formulated a dielectric liquid for a display apparatus comprising 20.7 wt% 4-n-hexyloxybenzoic acid, 29.3 wt% 4-(4-octyloxyphenylethynyl)pyridine, and 50 wt% of an equimolar mixture of p-alkoxybenzylidene-cyanoanilines [1]. The temperature-dependent Kerr constant B was measured and reported as a function of ΔT (T − T*), where T* is the secondary transition temperature. The hydrogen-bonded cluster containing the target compound exhibited a Kerr effect that persisted at temperatures above the nominal isotropic clearing point of the individual components due to the persistence of microscopically ordered clusters formed through intermolecular hydrogen bonding [1]. This behaviour contrasts with conventional 4-cyano-4'-pentylbiphenyl (5CB)-based formulations (Example 3 in the same patent), which lack hydrogen-bond-driven cluster persistence.

Kerr Effect Electro-Optic Devices Display Apparatus Liquid Crystal Mixture Formulation

Octyloxy Chain Length vs. Shorter Alkoxy Homologs: Phase Transition Temperature Modulation in Hydrogen-Bonded Complexes

In the homologous series of hydrogen-bonded complexes between 4-alkoxybenzoic acids and 4-alkoxyphenylethynylpyridines studied by Song et al. (2003), the octyloxy (C8) derivative exhibits a characteristic nematic phase [1]. Class-level data from related 4-pyridyl-terminated tolane liquid crystals demonstrate that increasing the terminal alkoxy chain length from methoxy to octyloxy substantially modulates the nematic–isotropic transition temperature (T_NI) and mesophase range [2]. For shorter alkoxy homologs (e.g., methoxy, butoxy), the nematic phase range is compressed or absent, while the octyloxy chain in the target compound provides the optimal balance between melting point depression and nematic phase stabilization required for room-temperature to moderate-temperature device operation [2].

Structure-Property Relationship Phase Transition Temperature Alkoxy Chain Length Effect Nematic Phase Stability

Ethynyl Bridge vs. Ethenyl (Stilbazole) Analogs: Enhanced Birefringence from Extended π-Conjugation in 4-Pyridyl Tolane Liquid Crystals

The ethynyl (–C≡C–) bridge in the target compound provides a linear, fully conjugated link between the pyridyl and phenyl rings, maximizing π-orbital overlap along the molecular long axis. Chen et al. (2018) demonstrated that for 4-pyridyl-terminated liquid crystals containing a triple bond, the addition of a phenylene unit to the molecular core increases the mesophase interval from 8.8 °C to 95.5 °C and raises birefringence (Δn) up to 0.33 [1]. In contrast, the corresponding ethenyl (–CH=CH–) analogs (e.g., (E)-4-[2-[4-(octyloxy)phenyl]ethenyl]pyridine, CAS 116223-49-5) exhibit reduced conjugation due to the lower π-overlap of the double bond and potential for trans–cis photoisomerization, which can introduce photochemical instability in device configurations .

Birefringence π-Conjugation Tolane Core Stilbazole Comparison Refractive Index Anisotropy

Computational LogP as a Solubility Surrogate: Octyloxy-Functionalized Pyridyl Tolane vs. 4-Ethynylpyridine Core Scaffold

The target compound has a computed logP of 5.22 (ChemSrc, based on Crippen's fragmentation method) , reflecting the substantial lipophilic contribution of the C8 alkoxy tail. In contrast, the core scaffold 4-ethynylpyridine (CAS 2510-22-7) has a calculated logP of approximately 1.4 [1]. This ~3.8 log unit difference translates to a predicted ~6,000-fold higher partition coefficient into non-polar media for the target compound. For liquid crystal mixture formulation, this enhanced lipophilicity ensures superior miscibility with hydrocarbon-based host matrices and reduces the risk of phase separation upon cooling or during device operation.

Lipophilicity LogP Solubility Parameter Formulation Compatibility Organic Solvent Processability

Predicted pKa and Hydrogen-Bond Acceptor Strength: Pyridyl Nitrogen Basicity vs. Phenylacetylene and Stilbazole Analogs

The pyridyl nitrogen of the target compound has a predicted pKa of approximately 4.16 (conjugate acid form) , which is consistent with the electron-withdrawing effect of the ethynyl substituent at the 4-position. This moderate basicity is optimal for forming strong yet reversible hydrogen bonds with carboxylic acid donors (typical pKa ~4–5 for 4-alkoxybenzoic acids) without irreversible proton transfer that would generate ionic species detrimental to liquid crystal performance [1]. In contrast, the non-pyridyl analog 4-(octyloxy)phenylacetylene lacks any hydrogen-bond acceptor functionality, while stilbazole analogs with the pyridyl nitrogen at the 2-position exhibit altered basicity (pKa ~5–6) that shifts the proton-transfer equilibrium and can lead to ionic contamination in device mixtures [1].

Hydrogen-Bond Acceptor pKa Prediction Supramolecular Synthon Reliability Proton Acceptor Strength

High-Value Application Scenarios for 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine Based on Verified Differentiation Evidence


Hydrogen-Bonded Supramolecular Liquid Crystal Formulation for Temperature-Robust Kerr Effect Display Devices

As demonstrated in U.S. Patent US20050041196A1, the 1:1 complex of 4-(4-octyloxyphenylethynyl)pyridine with 4-n-hexyloxybenzoic acid generates microscopically persistent hydrogen-bonded clusters that sustain a measurable Kerr constant B at temperatures above the nominal isotropic clearing point of the individual components [1]. This property is exploited in display apparatus designs requiring wide operating temperature ranges without loss of electro-optic response. Procurement of the target compound at >98% purity is essential for reproducing the patented formulation; substitution with non-pyridyl or shorter-alkoxy-chain analogs will fail to generate the requisite hydrogen-bonded cluster morphology.

High-Birefringence Nematic Liquid Crystal Mixture Component for Reflective Displays and Spatial Light Modulators

The ethynyl-bridged 4-pyridyl tolane core of the target compound contributes to the high birefringence (Δn up to ~0.33 achievable in extended core structures) documented by Chen et al. (2018) for this compound class [1]. Formulators developing reflective-type LCDs, compensation films, or spatial light modulators requiring high Δn for thin cell gaps should prioritize the ethynyl-linked core. The ethenyl (stilbazole) analog (CAS 116223-49-5) introduces both lower Δn and potential photochemical instability, making it unsuitable as a drop-in replacement.

Single-Crystal X-Ray Diffraction Studies of Hydrogen-Bonded Mesogen Architecture

The crystallographically characterized 1:1 complex between 4-hexyloxybenzoic acid and 4-octyloxylphenylethynylpyridine (R₁ = 0.0435, triclinic P-1) provides a structurally validated model system for studying the relationship between hydrogen-bond geometry and mesophase behaviour [1]. Researchers engaged in crystal engineering or supramolecular synthon design should procure this specific compound to ensure reproducibility of the known crystal form, rather than attempting crystallization with chain-length variants that may adopt different packing motifs or fail to crystallize altogether.

Structure-Property Relationship Studies of Alkoxy Chain Length Effects on Nematic Phase Stability

As part of the homologous series studied by Song et al. (2003), the octyloxy (C8) derivative occupies the critical chain-length position where nematic phase formation is optimized against competing crystalline and smectic phases [1]. Researchers systematically mapping the phase behaviour of hydrogen-bonded aryl-acetylene liquid crystals require this specific homolog as the reference point for understanding the odd–even effect, chain-length-dependent phase diagrams, and the crossover from nematic to smectic polymorphism. Procuring mixed-chain-length batches or misidentified homologs corrupts the integrity of such systematic studies.

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